molecular formula C15H11N5S B2569639 2-(1H-pyrrol-1-yl)-7-[2-(2-thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 339011-78-8

2-(1H-pyrrol-1-yl)-7-[2-(2-thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2569639
CAS No.: 339011-78-8
M. Wt: 293.35
InChI Key: PDEHFSFGICRDMU-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Pyrrol-1-yl)-7-[2-(2-thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine (CAS: 339011-78-8) is a heterocyclic compound with the molecular formula C₁₅H₁₁N₅S and a molar mass of 293.35 g/mol . Its structure comprises a [1,2,4]triazolo[1,5-a]pyrimidine core substituted at position 2 with a pyrrole group and at position 7 with a 2-thienylvinyl moiety.

Properties

IUPAC Name

2-pyrrol-1-yl-7-[(E)-2-thiophen-2-ylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5S/c1-2-10-19(9-1)15-17-14-16-8-7-12(20(14)18-15)5-6-13-4-3-11-21-13/h1-11H/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEHFSFGICRDMU-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NN3C(=CC=NC3=N2)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C=C1)C2=NN3C(=CC=NC3=N2)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrol-1-yl)-7-[2-(2-thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 3-amino-1,2,4-triazole with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Pyrrole Moiety: This step often involves the reaction of the triazolopyrimidine intermediate with a pyrrole derivative, typically through a nucleophilic substitution or a coupling reaction.

    Vinylation with Thiophene:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors to enhance reaction efficiency and yield. Key considerations would include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiophene moieties, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the vinyl group or the triazolopyrimidine ring, potentially yielding reduced analogs with different electronic properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds (e.g., Grignard reagents) are commonly employed under appropriate conditions (e.g., acidic, basic, or catalytic environments).

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various functionalized derivatives that retain the core structure of the original compound.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of triazolo[1,5-a]pyrimidines exhibit significant anticancer potential. The compound's structure allows it to interact with various biological targets, particularly kinases involved in cancer cell proliferation.

  • Mechanism of Action :
    • The triazolo[1,5-a]pyrimidine core has been associated with the inhibition of specific kinases that are often overexpressed in cancer cells. For example, studies have shown that related compounds can inhibit Aurora kinases, which are crucial for cell division .
  • Case Studies :
    • A study demonstrated that a related compound exhibited cytotoxic effects against the MDA-MB-231 breast cancer cell line with an IC50 value of 27.6 μM .

Antiviral Activity

The compound has shown promise in antiviral applications, particularly against influenza viruses.

  • Targeting Viral Polymerase :
    • Research focused on developing inhibitors targeting the RNA-dependent RNA polymerase (RdRP) of influenza A virus has identified triazolo[1,5-a]pyrimidine derivatives that disrupt protein-protein interactions essential for viral replication . These inhibitors could potentially lead to new antiviral treatments.

Synthesis and Functionalization

The synthesis of 2-(1H-pyrrol-1-yl)-7-[2-(2-thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine involves various synthetic pathways that enhance its structural diversity and biological activity.

  • Synthetic Pathways : Recent advancements in synthetic methodologies have allowed for the efficient preparation of this compound and its analogs. Modifications to the core structure can lead to improved pharmacological profiles and enhanced solubility .

Potential Research Directions

Given its promising biological activities, further investigation into the following areas is warranted:

  • Kinase Inhibition Studies : Exploring the specific kinase targets of this compound could reveal novel therapeutic applications in oncology.
  • Antiviral Mechanisms : Detailed studies on how this compound interacts with viral proteins could pave the way for new antiviral agents.
  • Structure-Activity Relationship (SAR) Studies : Understanding how modifications to the chemical structure affect biological activity will be essential for drug development.

Mechanism of Action

The mechanism of action of 2-(1H-pyrrol-1-yl)-7-[2-(2-thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s heterocyclic structure allows it to interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 7-(2-Pyrrolyl)-1,2,4-triazolo[1,5-a]pyrimidine (Compound 9d)
  • Structure : Lacks the 2-thienylvinyl group at position 7, instead featuring a pyrrolyl substituent.
  • Properties :
    • Melting point: 209–211°C
    • Synthesis yield: 85%
    • Spectroscopic Distinct ¹H NMR signals at δ 7.45–8.91 ppm and ¹³C NMR peaks at 107.7–158.1 ppm .
2.1.2 7-(4-Fluorostyryl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine
  • Structure : Features a 4-fluorostyryl group at position 7 instead of 2-thienylvinyl.
  • Properties :
    • Molecular formula: C₁₇H₁₂FN₅
    • Molar mass: 305.31 g/mol .
  • Comparison : The fluorophenyl group introduces electronegativity, which may enhance hydrogen-bonding interactions with biological targets compared to the thiophene-based substituent in the target compound.
2.1.3 Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives
  • Example : 2-[3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (CAS: 1005560-39-3) .
  • Properties :
    • Molecular weight: 392.85 g/mol
    • Substitutions: Chloro and methyl groups enhance lipophilicity.
  • Comparison : Increased steric bulk and halogen substitution may improve membrane permeability but reduce solubility compared to the target compound’s thienylvinyl group.

Key Differentiators

  • Electronic Effects : The 2-thienylvinyl group offers a balance of electron-rich (thiophene) and conjugated (vinyl) properties, distinct from fluorostyryl or pyrrolyl substituents.
  • Biological Target Specificity : Substituent choice directly impacts enzyme inhibition profiles. For example, sulfonamide derivatives target herbicides, while styryl/pyrrole variants may favor anticancer applications .

Biological Activity

The compound 2-(1H-pyrrol-1-yl)-7-[2-(2-thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound with potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing relevant findings from various studies.

Chemical Structure and Properties

This compound features a complex structure that includes a pyrrole ring and a triazolo[1,5-a]pyrimidine core, which are known for their diverse biological activities. The presence of the thiophene moiety is significant as thiophene derivatives have been linked to various medicinal properties, including anticancer and antibacterial effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo[1,5-a]pyrimidine derivatives. For instance, a series of compounds with similar scaffolds demonstrated significant antiproliferative activity against several human cancer cell lines:

  • Compound H12 : Exhibited IC50 values of 9.47 µM (MGC-803), 9.58 µM (HCT-116), and 13.1 µM (MCF-7), outperforming the standard drug 5-Fu in potency. It inhibited the ERK signaling pathway and induced apoptosis in cancer cells .
  • Additional Findings : Other derivatives showed varying degrees of cytotoxicity across different cancer cell lines. For example, compounds with IC50 values as low as 0.24 µM against HCT-116 cells were noted for their ability to induce G2/M phase arrest and apoptosis .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. A study reported that related triazolo[1,5-a]pyrimidines exhibited good antibacterial activity against Enterococcus faecium and other pathogens from the ESKAPE panel. This suggests that the compound may also possess broad-spectrum antibacterial properties .

The mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Kinases : The triazolo[1,5-a]pyrimidine core is associated with kinase inhibition, which plays a crucial role in cell signaling pathways related to cancer progression.
  • Induction of Apoptosis : Many studies have shown that these compounds can trigger apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation and survival pathways .

Comparative Biological Activity

A comparative analysis of similar compounds reveals varying degrees of efficacy:

CompoundCell LineIC50 (µM)Mechanism
H12MGC-8039.47ERK pathway inhibition
H12HCT-1169.58ERK pathway inhibition
Compound 2HCT-1160.53Tubulin polymerization
Compound 4MCF-73.91Cytotoxic agent

Case Studies

Several case studies have illustrated the effectiveness of triazolo[1,5-a]pyrimidine derivatives:

  • Study on Antiproliferative Activity : A research team synthesized various derivatives and tested their effects on MCF-7 cells, noting significant growth inhibition and induction of apoptosis through ERK pathway modulation .
  • Antimicrobial Evaluation : A set of triazolo[1,5-a]pyrimidines was evaluated for their antibacterial properties against clinical isolates of Enterococcus faecium, with promising results indicating potential for further development into therapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1,2,4-triazolo[1,5-a]pyrimidine derivatives, and how can substituent regioselectivity be controlled?

  • Methodology : The synthesis typically involves cyclocondensation of 5-aminotriazole with β-diketones or β-ketoesters under acidic conditions. For example, substituent regioselectivity at positions 5 and 7 can be modulated by varying the electron-withdrawing/donating groups on the diketone precursor. NMR monitoring (e.g., tracking NH proton disappearance) and temperature control (reflux in acetic acid) are critical for optimizing yields .
  • Key Data : Substituents like methyl or aryl groups at position 5 require β-ketoesters with R-group variations, while position 7 modifications involve nucleophilic displacement of chloro intermediates with amines or thiols (e.g., 7-chloro derivatives reacting with 2-(pyridin-4-yl)ethylamine in NMP at room temperature) .

Q. How are structural and purity characteristics validated for novel triazolopyrimidine derivatives?

  • Methodology : Combine spectroscopic techniques:

  • 1H/13C NMR : Assign signals based on coupling patterns (e.g., vinyl protons at δ 6.5–7.5 ppm for thienyl substituents) .
  • Mass Spectrometry : Confirm molecular ions (e.g., [M+H]+ peaks matching calculated molecular weights within 0.1 Da error).
  • Elemental Analysis : Validate C, H, N content (e.g., deviations <0.4% from theoretical values) .

Advanced Research Questions

Q. What computational approaches are used to predict electronic properties and reactivity of triazolopyrimidine scaffolds?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to determine frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices. These predict nucleophilic/electrophilic sites for functionalization and correlate with experimental reactivity (e.g., thienylvinyl group enhancing electron delocalization) .
  • Key Insight : Quantum chemical parameters (e.g., HOMO energy ≈ -5.2 eV) indicate moderate electrophilicity, supporting interactions with biological targets like kinase ATP-binding pockets .

Q. How can SAR studies resolve contradictions in biological activity data for triazolopyrimidine analogs?

  • Methodology : Systematic variation of substituents at positions 2, 5, and 7, followed by parallel biological testing (e.g., antiplasmodial IC50 assays). For example:

  • Position 2 : Pyrrol-1-yl groups improve solubility but may reduce target affinity compared to aryl substituents .
  • Position 7 : Thienylvinyl groups enhance π-π stacking in hydrophobic binding pockets, as shown in Plasmodium falciparum dihydroorotate dehydrogenase inhibition (IC50 = 12 nM vs. 180 nM for phenyl analogs) .
    • Data Conflict Resolution : Discrepancies in cytotoxicity (e.g., CC50 ranging from 2 µM to >50 µM) may arise from off-target effects, resolved via counter-screening against human cell lines (e.g., HEK293) .

Q. What strategies optimize reaction yields for low-yielding triazolopyrimidine intermediates?

  • Methodology :

  • Catalyst Screening : Use Pd/C or CuI for Suzuki couplings of thienyl groups (yield improvement from 11% to 56% by optimizing catalyst loading) .
  • Solvent Effects : Polar aprotic solvents (e.g., NMP or DMF) enhance nucleophilic substitution at position 7 compared to THF or EtOH .
  • Temperature Control : Microwave-assisted synthesis (100–120°C) reduces reaction times from 24 h to 2 h for cyclocondensation steps .

Q. How do steric and electronic factors influence binding affinity in triazolopyrimidine-based enzyme inhibitors?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) to analyze ligand-enzyme interactions. For example:

  • Steric Effects : Bulky substituents at position 5 (e.g., trifluoromethyl) clash with residue Phe227 in Mycobacterium tuberculosis enoyl-ACP reductase, reducing potency .
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF3) at position 7 increase hydrogen-bonding with backbone amides (e.g., ΔGbinding = -9.8 kcal/mol vs. -7.2 kcal/mol for -OCH3) .

Methodological Notes

  • Synthetic Optimization : Prioritize regioselective functionalization via protecting group strategies (e.g., Boc protection for amine substituents) .
  • Biological Assays : Use isogenic parasite strains (e.g., 3D7 vs. Dd2 for antimalarial studies) to differentiate target-specific vs. off-target effects .
  • Data Reproducibility : Validate spectral data against reference compounds (e.g., commercial 1,2,4-triazolo[1,5-a]pyrimidines) to confirm synthetic accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.